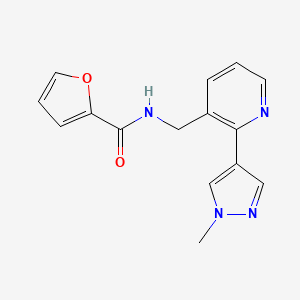![molecular formula C11H16N2O3 B2453843 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361658-12-8](/img/structure/B2453843.png)
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains an azetidin-2-one ring, which is a type of β-lactam . β-lactams have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of chemical reactions. For instance, the synthesis of related azetidin-2-one derivatives has been reported, where a mixture of triethylamine and chloroacetylchloride was used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidin-2-one ring. This four-membered cyclic amine ring is less strained than the three-membered aziridine system, resulting in fewer exceptional properties associated with aziridines .Chemical Reactions Analysis
Azetidin-2-one derivatives have been found to exhibit a variety of activities, which can be attributed to their unique chemical structure . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “1-(azetidin-1-yl)prop-2-en-1-one” has a molecular weight of 111.14 .Applications De Recherche Scientifique
Advanced Building Blocks in Drug Discovery
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one and its derivatives are recognized as valuable building blocks in drug discovery. The compound's enhanced size and increased conformational flexibility compared to parent heterocycles make it a significant candidate for lead optimization in drug development. Its structural uniqueness provides a foundation for the synthesis of complex molecules aimed at therapeutic interventions (Feskov et al., 2019).
Precursor for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams
The compound serves as a precursor for the synthesis of novel enantiomerically enriched bicyclic azetidin-2-ones. These include structures such as piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis pathway emphasizes the compound’s role in producing structurally diverse molecules with potential therapeutic properties (Van Brabandt et al., 2006).
Structural Analysis and Molecular Geometry
Detailed crystallographic studies have been conducted on the compound and its derivatives. These studies provide insights into the molecular geometry, including dihedral angles and the conformation of constituent rings. Understanding the compound's structural framework is crucial for its application in the design and development of new chemical entities with desired biological properties (Atioğlu et al., 2014a; Atioğlu et al., 2014b).
Antimicrobial and Antitubercular Activities
Several derivatives of this compound have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the understanding of the compound's potential in combating bacterial and fungal strains, as well as mycobacterium tuberculosis, thereby underlining its significance in the field of infectious diseases (Chandrashekaraiah et al., 2014; Nayak et al., 2016).
QSAR Analysis and Antioxidant Activity
Quantitative structure-activity relationship (QSAR) analysis of the compound's derivatives has been conducted, revealing molecular parameters that significantly influence antioxidant activity. This analysis aids in the design of new potential antioxidants, highlighting the compound's role in the development of therapeutic agents aimed at oxidative stress-related conditions (Drapak et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-10(14)13-7-9(8-13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLTKHFJXGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)


![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)

![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2453771.png)
![1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide](/img/structure/B2453772.png)
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)
![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)
![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)
